

# Application Notes & Protocols: Wx-671

## Xenograft Model

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### Compound of Interest

Compound Name: Wx-671

Cat. No.: B2806328

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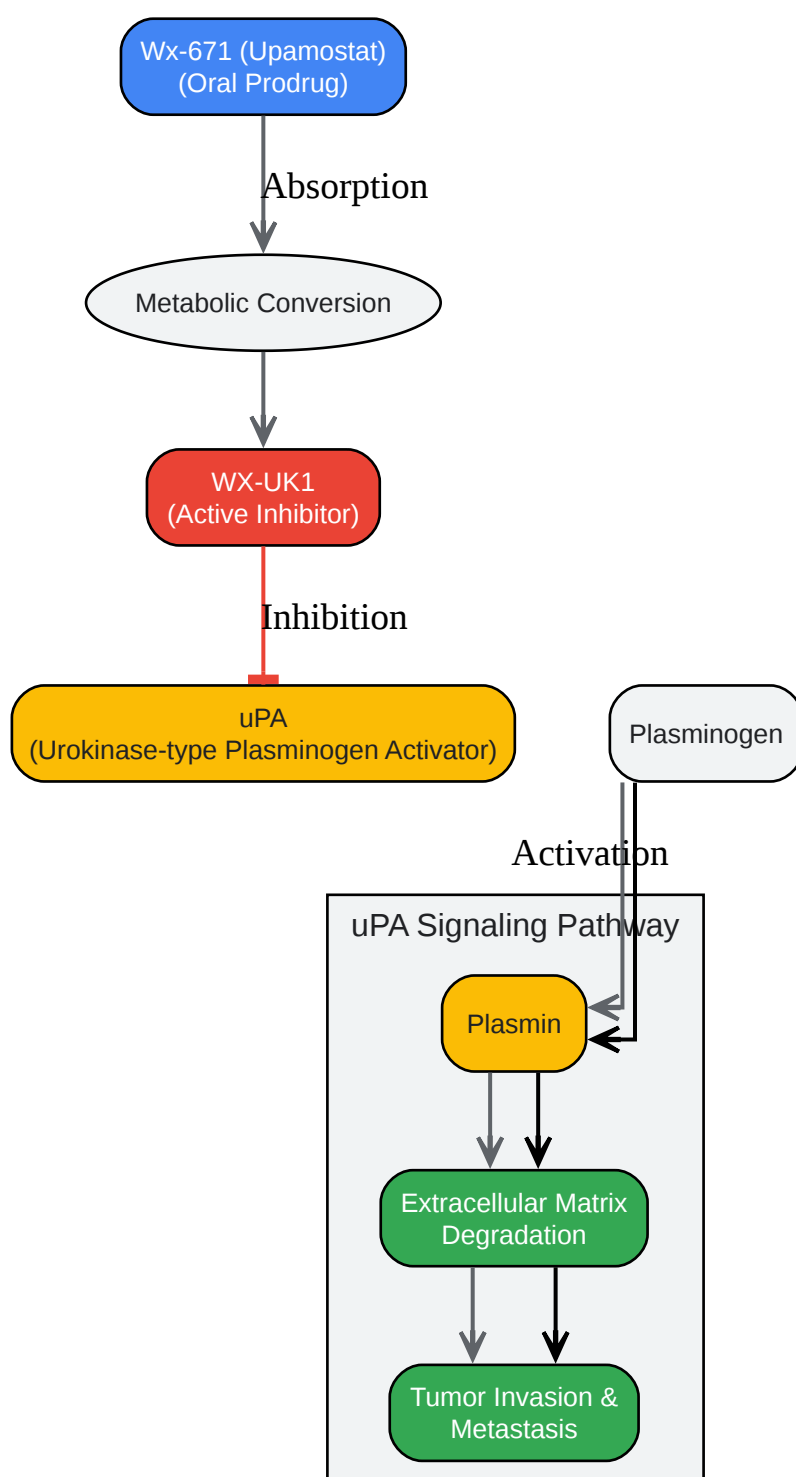
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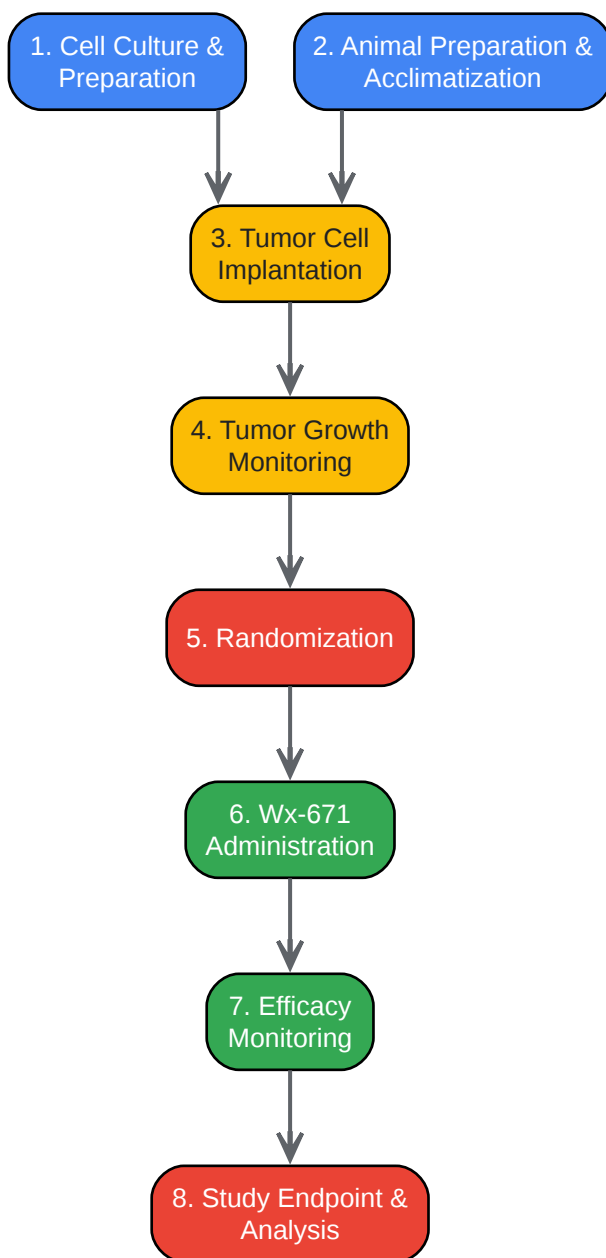
## Introduction

**Wx-671**, also known as Upamostat or Mesupron, is an orally bioavailable prodrug of the active serine protease inhibitor, WX-UK1.[1][2] It primarily targets the urokinase-type plasminogen activator (uPA) system, which plays a critical role in tumor invasion, migration, and metastasis.[1][3] By inhibiting uPA, **Wx-671** effectively blocks the activation of plasminogen to plasmin, a key step in the degradation of the extracellular matrix, thereby suppressing the metastatic potential of cancer cells.[1][4] This document provides a detailed protocol for establishing a xenograft model to evaluate the in vivo efficacy of **Wx-671** in a preclinical setting.

## Mechanism of Action of Wx-671

**Wx-671** is administered as an inactive prodrug and is converted in the body to its active form, WX-UK1.[2][5] WX-UK1 is a potent inhibitor of serine proteases, with a high specificity for urokinase-type plasminogen activator (uPA).[2][3] The uPA system is frequently overexpressed in various cancers and is associated with poor prognosis. uPA, by converting plasminogen to the broad-spectrum protease plasmin, facilitates the breakdown of the extracellular matrix (ECM), a crucial step for tumor cell invasion and metastasis.[4][5] By inhibiting uPA, WX-UK1 disrupts this proteolytic cascade, thereby impeding tumor progression and the formation of distant metastases.[2][4]





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